(2,3-13C2)but-2-ynedioic acid
Overview
Description
(2,3-13C2)but-2-ynedioic acid, also known as acetylene-13C2 dicarboxylic acid, is a stable isotope-labeled compound. It is a derivative of but-2-ynedioic acid, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-13C2)but-2-ynedioic acid typically involves the incorporation of carbon-13 into the molecular structure of but-2-ynedioic acid. One common method is the reaction of acetylene with carbon-13 labeled carbon dioxide under high pressure and temperature conditions. This reaction forms the desired this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the incorporation of carbon-13 isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2,3-13C2)but-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alkenes or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Forms alkenes or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,3-13C2)but-2-ynedioic acid is widely used in scientific research, particularly in:
Chemistry: As a tracer in metabolic studies to track carbon atoms in chemical reactions.
Biology: Used in studies of metabolic pathways and enzyme functions.
Medicine: Helps in understanding metabolic disorders and developing new treatments.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical compounds.
Mechanism of Action
The mechanism of action of (2,3-13C2)but-2-ynedioic acid involves its incorporation into metabolic pathways. As a stable isotope-labeled compound, it can be tracked using analytical techniques such as mass spectrometry. This allows researchers to study the movement of carbon atoms in biological systems and gain insights into metabolic pathways and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
But-2-ynedioic acid: The non-labeled version of the compound.
Maleic acid: A similar compound with a different structure (cis-butenedioic acid).
Fumaric acid: Another isomer of butenedioic acid (trans-butenedioic acid).
Uniqueness
(2,3-13C2)but-2-ynedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 allows for precise tracking and analysis of metabolic processes, which is not possible with non-labeled compounds .
Properties
IUPAC Name |
(2,3-13C2)but-2-ynedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVTFGABIZHHX-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#[13C]C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481249 | |
Record name | 2-Butynedioic acid-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101391-58-6 | |
Record name | 2-Butynedioic acid-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101391-58-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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